molecular formula C18H16ClN3O2 B2514357 1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005122-62-2

1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No.: B2514357
CAS No.: 1005122-62-2
M. Wt: 341.8
InChI Key: WRLFSMGBFQIJLX-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which then undergoes cyclization with a suitable diketone under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Cl2, Br2), organometallic reagents (e.g., Grignard reagents)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(4-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione
  • 1-benzyl-3-(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione
  • 1-benzyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Uniqueness

1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-13-8-6-12(7-9-13)15-14-16(18(24)20-17(14)23)22(21-15)10-11-4-2-1-3-5-11/h1-9,14-16,21H,10H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLFSMGBFQIJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=C(C=C4)Cl)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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